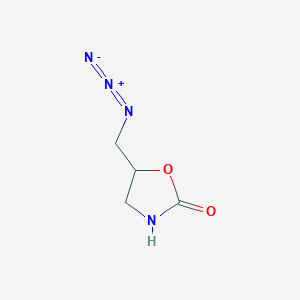
5-(Azidomethyl)-1,3-oxazolidin-2-one
概要
説明
5-(Azidomethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of an azidomethyl group attached to the 5-position of the 1,3-oxazolidin-2-one ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with an appropriate azidating agent under controlled conditions. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a suitable leaving group on the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents optimized for industrial processes is also common.
化学反応の分析
Types of Reactions: 5-(Azidomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different nitrogen-containing functionalities.
Reduction: Reduction reactions can convert the azide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro compounds, amides, and other nitrogen derivatives.
Reduction: Production of primary, secondary, or tertiary amines.
Substitution: Generation of various substituted oxazolidinones.
科学的研究の応用
5-(Azidomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The azide group is useful in bioorthogonal chemistry, allowing for labeling and tracking of biomolecules without interfering with natural biological processes.
Medicine: The compound can be used in drug discovery and development, particularly in the design of new pharmaceuticals with azide functionalities.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism by which 5-(Azidomethyl)-1,3-oxazolidin-2-one exerts its effects depends on the specific application. In bioorthogonal chemistry, the azide group undergoes a click reaction with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it valuable for labeling and imaging studies.
Molecular Targets and Pathways:
Click Chemistry: The azide-alkyne cycloaddition reaction targets specific alkyne-modified biomolecules, allowing for precise labeling and functionalization.
Drug Development: The compound may interact with various biological targets, depending on its derivatives and modifications.
類似化合物との比較
5-Azidomethyl-uridine: Used in nucleotide synthesis and bioorthogonal labeling.
Azidomethyl-biphenyl-tetrazole: An impurity in some sartan medications, formed during manufacturing.
Uniqueness: 5-(Azidomethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which provides distinct reactivity compared to other azide-containing compounds. Its versatility in organic synthesis and bioorthogonal chemistry sets it apart from similar compounds.
特性
IUPAC Name |
5-(azidomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOQFNRHPZTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623787 | |
| Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923276-78-2 | |
| Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















